molecular formula C15H17N3O2S2 B2805500 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034470-84-1

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2805500
CAS No.: 2034470-84-1
M. Wt: 335.44
InChI Key: LIYYASKMMSSDAB-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a benzo[b]thiophene ring system, a pyrazole ring, and a sulfonamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzo[b]thiophene-3-ylpropan-2-one and 1-methyl-1H-pyrazole-4-sulfonyl chloride.

  • Reaction Steps: The reaction involves a nucleophilic substitution where the benzo[b]thiophene-3-ylpropan-2-one acts as the nucleophile and the sulfonyl chloride as the electrophile.

  • Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the nucleophilic attack.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistency and yield.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the sulfonamide group to yield corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, especially involving the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various quinone derivatives.

  • Reduction Products: Sulfonamide derivatives.

  • Substitution Products: Substituted pyrazoles or benzo[b]thiophenes.

Scientific Research Applications

Medicinal Chemistry

The primary application of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is in the development of pharmacologically active compounds targeting various diseases.

Target Interactions :

  • The compound primarily interacts with the 5-HT1A serotonin receptors , which are crucial in treating psychiatric disorders. Its binding affinity can be influenced by structural variations, indicating a need for further exploration in drug design .

Antimicrobial Activity :
Research has demonstrated significant antimicrobial properties for related pyrazole derivatives. In vitro studies reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests potential applications in combating bacterial infections.

Anti-inflammatory Effects :
Certain derivatives have shown promise in inhibiting key inflammatory mediators such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 , with inhibition rates reaching up to 85% , comparable to standard anti-inflammatory drugs .

Biological Research

The compound's biological activity extends beyond antimicrobial and anti-inflammatory effects. It has potential implications in cancer research, where modulation of serotonin pathways may influence tumor growth and metastasis.

Material Science

Due to its unique chemical structure, this compound may also serve as a building block for synthesizing novel materials with specific electronic or optical properties.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial EvaluationMIC values of 0.22 to 0.25 μg/mL against Staphylococcus aureus; effective biofilm formation inhibition.
Antiviral ActivityPyrazole derivatives showed activity against viruses, indicating potential for broader antiviral applications.
Deubiquitinase InhibitorsExplored the compound's role in modulating protein dynamics, highlighting its relevance in cancer research.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application but often involves binding to the active site of an enzyme, inhibiting its activity, or interacting with cellular pathways to modulate biological processes.

Comparison with Similar Compounds

  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1H-pyrazole-4-sulfonamide: Lacks the methyl group on the pyrazole ring.

  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-ethyl-1H-pyrazole-4-sulfonamide: Has an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness: The presence of the methyl group on the pyrazole ring in N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide provides unique chemical and biological properties compared to its analogs. This structural difference can influence its binding affinity, stability, and overall activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, material science, and other areas of research.

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₉N₃O₂S
Molecular Weight 329.4 g/mol
CAS Number 2034468-99-8
Structure Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring through cyclization reactions.
  • Sulfonation to introduce the sulfonamide group.
  • Purification using techniques such as recrystallization or chromatography to obtain high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further highlights its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines. Specifically, it has been tested against U937 cells, showing no cytotoxic effects while effectively inhibiting cell proliferation . The half-maximal inhibitory concentration (IC50) values indicate its potency in targeting cancer cells without harming normal cells.

Anti-inflammatory Effects

The compound has also displayed promising anti-inflammatory activity. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may interfere with enzyme activity, particularly in microbial and cancer cell metabolism.
  • Receptor Modulation : The benzothiophene moiety could modulate receptor activity, influencing cellular signaling pathways involved in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : In a study evaluating various pyrazole derivatives, this compound was among those with the highest antimicrobial activity, demonstrating effectiveness against resistant strains .
  • Cancer Cell Line Testing : A comparative analysis of pyrazole derivatives showed that this compound inhibited the growth of U937 cells significantly without inducing cytotoxicity at tested concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide?

The synthesis typically involves multi-step organic reactions. A foundational approach includes:

  • Claisen-Schmidt condensation : Reacting a benzo[b]thiophene-containing ketone with a pyrazole-sulfonamide derivative in methanol or ethanol under basic conditions (e.g., KOH) to form the propan-2-yl linkage .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization are used to isolate the product.
  • Characterization : Confirmed via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to validate molecular structure and purity .

Q. How do functional groups in this compound influence its reactivity and bioactivity?

  • Benzo[b]thiophene : Enhances aromatic π-π stacking interactions with biological targets and contributes to planarity, critical for binding enzyme active sites .
  • Sulfonamide group : Increases solubility and participates in hydrogen bonding, often targeting enzymes like carbonic anhydrase or kinases .
  • Pyrazole ring : Acts as a hydrogen bond acceptor, modulating selectivity in receptor binding .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Use fluorometric or colorimetric methods (e.g., NADH-coupled assays) to test inhibition of kinases or cytochrome P450 isoforms (CYP51) at varying concentrations (e.g., 0.1–100 µM) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) to the pyrazole or benzo[b]thiophene to enhance binding affinity. For example, 4-fluoro substitution on the benzene ring improved CYP51 inhibition by 3-fold in analogs .
  • Dihedral angle adjustments : Crystallographic data (e.g., PDB entries) show that reducing the dihedral angle between the sulfonamide and benzo[b]thiophene (from ~88° to ~60°) increases planarity and target engagement .

Q. What advanced techniques resolve contradictions in biological data across studies?

  • Crystallography : Single-crystal X-ray diffraction clarifies binding modes and identifies non-covalent interactions (e.g., hydrogen bonds with Arg-130 in CYP51) that explain potency variations .
  • Metabolic stability assays : LC-MS/MS quantifies metabolite formation (e.g., oxidative degradation) to address discrepancies in IC50_{50} values between in vitro and in vivo models .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Molecular docking (AutoDock Vina) : Predict binding poses with CYP51 (PDB: 3KHM) and calculate binding energies (ΔG ≤ -9 kcal/mol indicates high affinity) .
  • ADMET prediction (SwissADME) : Optimize logP (2.5–3.5) and polar surface area (70–90 Ų) to enhance blood-brain barrier penetration .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-11(17-22(19,20)13-8-16-18(2)9-13)7-12-10-21-15-6-4-3-5-14(12)15/h3-6,8-11,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYYASKMMSSDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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